(113C)Methanesulfonyl chloride

Descripción general

Descripción

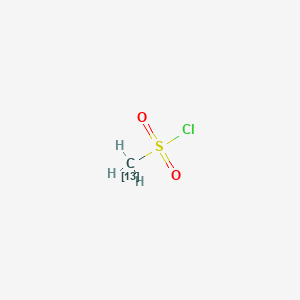

Methanesulfonyl chloride, also known as (113C)Methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in organic synthesis, particularly in the preparation of methanesulfonates and as a reagent in various chemical reactions .

Métodos De Preparación

Methanesulfonyl chloride can be synthesized through several methods:

Reaction of Methane and Sulfuryl Chloride: This method involves a radical reaction between methane and sulfuryl chloride to produce methanesulfonyl chloride and hydrogen chloride[ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]

Chlorination of Methanesulfonic Acid: Another common method is the chlorination of methanesulfonic acid using thionyl chloride or phosgene[ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production: Industrially, methanesulfonyl chloride is produced using similar methods but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

Methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions:

Substitution Reactions: It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base. This reaction proceeds via an E1cb elimination mechanism, generating the highly reactive intermediate sulfene[ \text{CH}_3\text{SO}_2\text{Cl} + \text{ROH} \rightarrow \text{CH}_3\text{SO}_2\text{OR} + \text{HCl} ]

Reduction Reactions: Methanesulfonyl chloride can be reduced to methanesulfonic acid using reducing agents like lithium aluminum hydride.

Elimination Reactions: It can undergo elimination reactions to form sulfene, which can further react with various nucleophiles.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Role as a Sulfonating Agent

(113C)Methanesulfonyl chloride is primarily utilized as a sulfonating agent in organic synthesis. It facilitates the introduction of the methanesulfonyl group (CH₃SO₂-) into organic molecules, which is crucial for the synthesis of complex compounds such as pharmaceuticals and agrochemicals. The ability to modify functional groups enhances the reactivity and stability of the resulting compounds .

1.2 Synthesis of Methanesulfonates

The compound serves as a precursor for methanesulfonates, which are valuable in various chemical transformations. Methanesulfonates generated from this compound can act as excellent leaving groups in nucleophilic substitution reactions, thereby improving reaction yields and selectivity .

| Application | Description |

|---|---|

| Sulfonation | Introduction of methanesulfonyl groups into organic molecules |

| Synthesis of methanesulfonates | Formation of stable intermediates for further reactions |

| Protecting group | Protecting alcohols and amines during multi-step syntheses |

Pharmaceutical Applications

2.1 Drug Development

In pharmaceutical chemistry, this compound is employed to synthesize various drug candidates. Its ability to modify biomolecules allows researchers to explore structure-activity relationships effectively. For instance, it has been used in the synthesis of sulfonamide antibiotics and other therapeutic agents .

2.2 Case Study: Alkylation Studies

Research has demonstrated that this compound can be used to study DNA alkylation processes. By labeling the compound with carbon-13, researchers can track its interactions with nucleic acids, providing insights into mechanisms of action and potential toxicity .

Agrochemical Applications

3.1 Pesticide Synthesis

The compound is also significant in the agrochemical sector, particularly in the development of pesticides. Its reactivity enables the formation of sulfonate esters that exhibit herbicidal and insecticidal properties .

3.2 Example: Herbicide Formulation

A notable example includes using this compound in synthesizing herbicides that target specific plant pathways, enhancing crop protection while minimizing environmental impact .

Biochemical Research

4.1 Labeling Studies

The incorporation of carbon-13 in this compound allows for advanced labeling studies using techniques like carbon-13 nuclear magnetic resonance spectroscopy. This application is particularly valuable in metabolic studies where tracking the fate of compounds within biological systems is essential .

4.2 Modifications of Biomolecules

The compound's reactivity with biological macromolecules makes it useful for modifying proteins and nucleic acids, facilitating studies on enzyme mechanisms and gene expression regulation .

Mecanismo De Acción

Methanesulfonyl chloride acts as an electrophile, functioning as a source of the “CH₃SO₂⁺” synthon. In its reactions, it typically undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The mechanism often involves the formation of a highly reactive intermediate, such as sulfene, which then reacts with the nucleophile to form the final product .

Comparación Con Compuestos Similares

Methanesulfonyl chloride is similar to other sulfonyl chlorides, such as:

Tosyl Chloride (p-Toluenesulfonyl Chloride): Both compounds are used to convert alcohols into sulfonates, but tosyl chloride is less reactive and more selective.

Ethanesulfonyl Chloride: Similar in reactivity, but methanesulfonyl chloride is more commonly used due to its availability and ease of handling.

Methanesulfonic Anhydride: Used in similar applications, but methanesulfonyl chloride is preferred for its higher reactivity and efficiency.

Methanesulfonyl chloride stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Actividad Biológica

(113C)Methanesulfonyl chloride, also known as mesyl chloride, is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid that is highly reactive, particularly with nucleophiles such as water and alcohols. This compound plays a significant role in organic synthesis and has been studied for its biological activities, particularly in the context of pharmaceuticals and material science.

Methanesulfonyl chloride can be synthesized through several methods, including:

- Chlorination of Methyl Mercaptan :

- Chlorination of Methanesulfonic Acid :

This compound is known for its electrophilic properties, allowing it to participate in various reactions to form methanesulfonates and methanesulfonamides.

Toxicological Profile

Methanesulfonyl chloride exhibits significant toxicity:

- Acute Toxicity :

- Oral LD50 (rat): 205 - 317 mg/kg

- Dermal LD50 (rabbit): 200 - 2000 mg/kg

- Classification :

- Acute toxicity (oral, dermal): Category 3

- Skin corrosion: Category 1B

- Respiratory tract irritation: Category 3

The compound is classified as highly toxic and corrosive, with potential to cause severe burns upon contact with skin or eyes .

Case Studies

-

Photocatalytic Applications :

A study investigated the use of methanesulfonyl chloride in modifying graphitic carbon nitride (g-CN) for photocatalytic applications. The derivatives showed varying photocatalytic activities based on their structural modifications. The highest activity was observed in Mes-ExCN, attributed to increased adsorption capacity for pollutants like Acetic Orange 7 under UV irradiation .Sample Photocatalytic Activity (k_obs) Mes-ExCN Highest ExCN High CN Moderate S-CN Lowest -

Synthesis of Sulfene :

Research highlighted the generation of sulfene from methanesulfonyl chloride through elimination reactions. This intermediate was further utilized in cycloaddition reactions to form various heterocycles, demonstrating the compound's utility in synthetic organic chemistry . -

Anticancer Activity :

Recent investigations into sulfonamide derivatives related to methanesulfonyl chloride have shown promising results against cancer cell lines. For instance, phenylpyrrolidine sulfonamide exhibited antiproliferative effects in breast cancer models, suggesting potential therapeutic applications .

Safety and Handling

Due to its high toxicity and corrosive nature, handling methanesulfonyl chloride requires strict safety precautions:

- Protective Equipment : Gloves, goggles, and respiratory protection are essential.

- Storage Conditions : Store in a cool, dry place away from moisture and incompatible substances.

Propiedades

IUPAC Name |

(113C)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745957 | |

| Record name | (~13~C)Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216581-01-9 | |

| Record name | (~13~C)Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216581-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.